molecular formula C22H32N2O5S B14062242 Piperazine estronesulfate

Piperazine estronesulfate

Cat. No.: B14062242
M. Wt: 436.6 g/mol
InChI Key: HZEQBCVBILBTEP-TWCWWGPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions. It is a versatile scaffold in medicinal chemistry due to its ability to enhance pharmacokinetic properties (e.g., solubility, bioavailability) and modulate receptor interactions . Piperazine derivatives are widely explored for therapeutic applications, including antipsychotics, antivirals, anticancer agents, and enzyme inhibitors. This article synthesizes these findings to contextualize piperazine derivatives within broader pharmacological research.

Properties

Molecular Formula

C22H32N2O5S

Molecular Weight

436.6 g/mol

IUPAC Name

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine

InChI

InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1

InChI Key

HZEQBCVBILBTEP-TWCWWGPMSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1

Origin of Product

United States

Preparation Methods

Sulfation Using Sulfur Trioxide-Dimethylformamide Complex

The US3525738A patent delineates a streamlined process avoiding excessive heat and discoloration. Key steps include:

  • Sulfation : Estrone reacts with a preformed sulfur trioxide-DMF complex at 0–40°C in anhydrous DMF. This exothermic reaction completes within minutes, eliminating prolonged heating.
  • Salification : Piperazine dissolved in DMF is added directly to the sulfated estrone solution. Piperazine sulfate precipitates as a byproduct, while Piperazine Estrone Sulfate remains soluble.
  • Precipitation and Purification : Adding diethyl ether (1.5–2.5× volume) precipitates the product, which is filtered and washed with ether-methanol (5:1–10:1).

Advantages :

  • Yield : 95–98% purity with negligible discoloration.
  • Scalability : Suitable for industrial production due to minimal intermediate isolation.

Data Summary :

Parameter Value Source
Reaction Temperature 0–40°C
Sulfation Time <5 minutes
Final Purity ≥99.9%

Sulfamic Acid-Mediated Sulfation

The CN110590896B protocol emphasizes mild conditions and impurity control:

  • Sulfation : Estrone dissolves in pyridine or triethylamine, reacting with sulfamic acid at 20–25°C for 4–6 hours.
  • Acid-Base Workup : The crude estrone sulfate is isolated via solvent evaporation and recrystallized from ethanol-water.
  • Piperazine Complexation : Anhydrous piperazine in acetone is added to estrone sulfate, yielding a white solid after stirring.

Advantages :

  • Impurity Control : Limits estrone residuals to <0.1%.
  • Solvent Compatibility : Uses ethanol and acetone, reducing toxicity concerns.

Data Summary :

Parameter Value Source
Reaction Temperature 20–25°C
Sulfation Time 4–6 hours
Final Purity ≥99.9%

Comparative Analysis of Sulfation Agents

The choice of sulfation reagent profoundly impacts yield and purity:

  • Sulfur Trioxide-DMF : Rapid reaction (<5 minutes) but requires strict anhydrous conditions.
  • Sulfamic Acid : Longer reaction time (4–6 hours) but operates under milder temperatures.

Reagent Efficiency :

Reagent Purity (%) Yield (%) Byproducts
Sulfur Trioxide-DMF 99.9 95 Piperazine sulfate
Sulfamic Acid 99.9 90 Traces of estrone

Critical Process Parameters

Solvent Selection

DMF dominates industrial processes due to its ability to solubilize both estrone and sulfur trioxide complex. However, ethanol-water systems (CN110590896B) offer greener alternatives, albeit with slower kinetics.

Temperature Control

Elevated temperatures (>40°C) promote sulfonic acid byproducts and discoloration. Both methods maintain temperatures ≤25–40°C to suppress degradation.

Piperazine Stoichiometry

A 1:1 molar ratio of estrone sulfate to piperazine is ideal. Excess piperazine (up to 2.5×) ensures complete complexation but necessitates post-reaction filtration to remove unreacted piperazine sulfate.

Applications and Industrial Relevance

Piperazine Estrone Sulfate’s low thrombogenic risk (compared to equine estrogens) makes it preferable for menopausal therapy. Clinical studies note its minimal impact on coagulation factors (e.g., Factor VII) after prolonged use. Industrially, the DMF-based method (US3525738A) dominates due to scalability, while academia favors sulfamic acid for its simplicity.

Chemical Reactions Analysis

Sulfation of Estrone

The sulfation step employs a sulfur trioxide-dimethylformamide (SO₃-DMF) complex as the sulfating agent. This reaction occurs in anhydrous DMF at temperatures below 40°C to prevent discoloration and by-product formation .

Reaction Conditions

  • Solvent : Dry dimethylformamide (DMF)

  • Temperature : 25–40°C (no external heating required)

  • Molar Ratio : SO₃-DMF complex is used in equimolar or slight excess (1:1 to 1.2:1) relative to estrone .

  • Reaction Time : <5 minutes (instantaneous exothermic reaction) .

Mechanism :

Estrone+SO DMFDMF 40 CEstrone sulfate intermediate\text{Estrone}+\text{SO DMF}\xrightarrow{\text{DMF 40 C}}\text{Estrone sulfate intermediate}

The reaction is exothermic, requiring DMF as both solvent and heat sink to minimize side reactions .

Piperazine Complexation

After sulfation, piperazine is added to form the piperazine estrone sulfate salt.

Reaction Parameters

  • Piperazine Ratio : 2–20% molar excess relative to estrone .

  • Temperature : Maintained at 25–45°C (no active cooling/heating) .

  • Outcome : Piperazine sulfate precipitates as a by-product, while piperazine estrone sulfate remains soluble in DMF .

Mechanism :

Estrone sulfate+PiperazineDMFPiperazine estrone sulfate+Piperazine sulfate insoluble \text{Estrone sulfate}+\text{Piperazine}\xrightarrow{\text{DMF}}\text{Piperazine estrone sulfate}+\text{Piperazine sulfate insoluble }

Filtration and Precipitation

  • Filtration : Removes insoluble piperazine sulfate .

  • Precipitation : Piperazine estrone sulfate is precipitated by adding 1.5–2.5 volumes of ether to the DMF filtrate .

  • Washing : Ether/methanol (5:1–10:1) removes residual impurities .

Yield and Purity

ParameterValueSource
Crude Yield 91.5% of theory
Purity 98.9% (post-recrystallization)
Melting Point 192–195°C

Comparative Analysis of Sulfation Methods

Traditional methods used sulfamic acid or pyridine-SO₃, requiring prolonged heating (leading to discoloration). The DMF-SO₃ method offers superior efficiency:

ParameterTraditional MethodDMF-SO₃ Method
Temperature 50–100°C25–40°C
Reaction Time Hours<5 minutes
By-Products SignificantMinimal (<1% estrone)
Purity Requires recrystallizationDirect precipitation

Stability and Degradation

  • Storage : Stable in dry DMF for 2–3 months but darkens over time .

  • Critical Factors :

    • Moisture : Causes hydrolysis of the sulfate ester, regenerating estrone .

    • Temperature : Degrades at >60°C, leading to decomposition .

Industrial-Scale Advantages

  • Solvent Recovery : DMF is reusable after distillation .

  • Throughput : Adaptable to continuous processing due to rapid reaction kinetics .

This synthesis route ensures high yield and pharmaceutical-grade purity, addressing historical challenges in estrone conjugate production . The absence of heat-sensitive steps and by-products makes it industrially viable.

Biological Activity

Piperazine estrone sulfate, commonly known as estropipate, is a synthetic estrogen used primarily in hormone replacement therapy for menopausal women. It acts as a prodrug, converting into estrone and estradiol in the body, thereby exerting estrogenic effects. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Pharmacodynamics

Piperazine estrone sulfate functions primarily as an estrogen receptor agonist . Upon administration, it is hydrolyzed into estrone, which can further be converted to estradiol by the enzyme 17β-hydroxysteroid dehydrogenase. Its estrogenic activity is crucial for alleviating menopausal symptoms such as hot flashes and vaginal atrophy. Additionally, it has been shown to influence various physiological processes:

  • Hot Flashes and Depression : A study involving menopausal women reported that treatment with piperazine estrone sulfate significantly reduced hot flashes but did not have a notable effect on depression levels .
  • Memory Improvement : Another double-blind study indicated a significant improvement in memory among women receiving piperazine estrone sulfate compared to those on placebo .

Pharmacokinetics

Piperazine estrone sulfate is characterized by its solubility and stability due to the presence of piperazine. Upon oral administration, it undergoes rapid absorption and conversion into active estrogens. The pharmacokinetic profile highlights:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Metabolism : Converted into estrone and subsequently into estradiol.
  • Half-Life : The half-life of piperazine estrone sulfate varies based on individual metabolism but generally supports once-daily dosing.

Clinical Applications

Piperazine estrone sulfate is primarily used in hormone replacement therapy (HRT) for postmenopausal women. Its applications include:

  • Menopausal Symptom Relief : Alleviating hot flashes and preventing vaginal atrophy.
  • Infertility Treatment : Used in certain cases of infertility related to hormonal imbalances.
  • Osteoporosis Prevention : Helps in maintaining bone density in postmenopausal women.
  • Cancer Treatment : Utilized in treating specific types of breast and prostate cancers .

Study 1: Hot Flashes and Coagulation Factors

In a 14-month double-blind trial involving 55 menopausal women, piperazine estrone sulfate was administered to assess its impact on hot flashes and coagulation factors. Results indicated a significant reduction in hot flashes without substantial changes in prothrombin time or coagulation factors during the initial months .

Study 2: Memory Enhancement

A formal memory assessment conducted on 18 female patients demonstrated significant cognitive improvements in those treated with piperazine estrone sulfate compared to placebo . This suggests potential neuroprotective effects of estrogen therapy.

Comparative Data Table

The following table summarizes key pharmacological data related to piperazine estrone sulfate compared to other estrogen therapies:

ParameterPiperazine Estrone SulfateEstradiolConjugated Estrogens
Mechanism of ActionEstrogen receptor agonistAgonistAgonist
Common Dosage0.75 - 3 mg/dayVariesVaries
Hot Flash ReliefSignificantSignificantSignificant
Effect on Coagulation FactorsMinimal changeVariableMore pronounced
Memory ImprovementYesLimitedNot assessed

Scientific Research Applications

Piperazine estrone sulfate is a semi-synthetic compound of estrone with piperazine used for hormonal menopausal therapy . Its action is due to estrone, which is produced when it's hydrolyzed in the body .

Nomenclature

  • CAS No : 7280-37-7
  • Deleted CAS No. : 29080-16-8
  • Chem. Abstr. Name : 3-(Sulfooxy)-estra-1,3,5(10)-trien-17-one, compd. with piperazine (1:1)
  • IUPAC Systematic Name : Estrone, hydrogen sulfate, compd. with piperazine (1:1)
  • Synonyms : Piperazine estrone sulfate; piperazine oestrone sulfate; 3-sulfatoxyestra-1,3,5(10)-trien-17-one piperazine salt; 3-sulfatoxyoestra-1,3,5(10)-trien-17-one piperazine salt

Chemical and Physical Properties

  • Description : White to yellowish-white, odorless, fine crystalline powder
  • Melting-point : 190 °C; solidifies on further heating and decomposes at 245 °C
  • Solubility : Very slightly soluble in water, ethanol, chloroform, and diethyl ether; soluble in warm water and warm ethanol (1 part in 500)
  • Optical rotation : $$α]25 D, +87.8° (in sodium hydroxide)
  • Molecular formula : C22H32N2O5S
  • Relative molecular mass : 436.6

Medical Applications

Piperazine estrone sulfate is indicated for the following conditions:

  • Menopausal Symptoms : It is used orally for the short-term treatment of menopausal symptoms with suggested doses ranging from 0.75 to 6 mg daily, given cyclically or continuously .
  • Postmenopausal Osteoporosis : For longer periods, a daily dose of 0.75 or 1.5 mg is given cyclically or continuously for the prevention of postmenopausal osteoporosis. In women with a uterus, estropipate should be used in conjunction with a progestogen .
  • Atrophic Vaginitis : It has also been used in the short-term treatment of menopausal atrophic vaginitis as a vaginal cream that contains 0.15%; 2–4 g of cream is applied daily .
  • Menopausal Syndrome : Piperazine estrone sulfate is used in the treatment of menopausal syndrome .

Comparison with Similar Compounds

Comparative Analysis of Piperazine Derivatives and Structural Analogs

Piperazine vs. Morpholine and Piperidine in Cholinesterase Inhibition

In Alzheimer’s disease research, piperazine-based cholinesterase inhibitors were compared to morpholine and piperidine analogs:

  • Compound 4m (piperazine derivative): IC₅₀ = 0.092 µM for butyrylcholinesterase (BChE), 15.4× more potent than donepezil (IC₅₀ = 1.419 µM) .
  • Morpholine (4r) and piperidine (4s–4u) replacements reduced activity, suggesting piperazine’s nitrogen geometry is critical for binding .

Table 1: Cholinesterase Inhibition by Piperazine Derivatives and Analogs

Compound Structure BChE IC₅₀ (µM) Selectivity vs. AChE
4m (piperazine) Piperazine 0.092 >100× selective
4r (morpholine) Morpholine 2.41 8× selective
Donepezil Piperidine 1.419 1× (reference)
Metabolic Stability: Piperazine vs. Isosteres

Piperazine rings are often metabolic hotspots. In a study on Chagas disease inhibitors:

  • Piperazine metabolites : Deethylation (Metabolites A, B) and oxidation (Metabolite C) were observed, indicating metabolic instability .
  • Isosteric replacements : Piperazine analogs with lower ClogD values (e.g., pyridyl or cyclohexyl groups) improved metabolic stability while retaining potency .

Table 2: Metabolic Stability of Piperazine Derivatives

Compound Structure ClogD Microsomal Stability (Human) CYP2D6 Inhibition
15 Ethyl piperazine 1.2 35% remaining Moderate
16 Propyl piperazine 0.8 62% remaining Low
21 Piperidine 2.5 18% remaining High
Antiviral Activity: Alkyl Chain Modifications

In Rift Valley Fever virus inhibitors, alkyl chain length on piperazine affected potency and cytotoxicity:

  • Butyl piperazine (9a) : EC₅₀ = 12.8 µM, CC₅₀ = 74.8 µM (therapeutic index = 5.8) .
  • Pentyl piperazine (9b) : EC₅₀ = 11.7 µM, but higher cytotoxicity (CC₅₀ = 58.2 µM) .

Key Insight : Longer alkyl chains marginally improved potency but increased off-target effects, highlighting a balance between lipophilicity and safety .

Anti-Inflammatory and Antitumor Activity

Chalcone derivatives with piperazine moieties demonstrated superior activity:

  • Piperazine-containing compounds (8, 9) : 85–90% inhibition of TNF-α vs. 60–70% for triazole analogs .
  • 3-hydroxyazetidine derivatives (14) : Antitumor IC₅₀ = 1.2 µM (vs. 2.5 µM for piperazine analogs), suggesting smaller rings enhance tumor penetration .

Structural and Electronic Advantages of Piperazine

  • Conformational Flexibility : Piperazine’s chair-to-boat transitions enable adaptive binding to diverse targets (e.g., ERCC1-XPF endonuclease ).
  • Hydrogen Bonding: The secondary amines facilitate interactions with acidic residues (e.g., PARP-1 inhibition via naphthoquinone-piperazine hybrids ).
  • Tunable Lipophilicity : Substituents like ethyl or propyl groups optimize ClogD for CNS penetration or peripheral action .

Q & A

Q. What spectroscopic methods differentiate piperazine isomers in forensic analysis?

  • Methodological Answer : Raman microspectroscopy (20 mW laser, 256 scans) coupled with PCA-LDA multivariate analysis distinguishes isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak shifts (e.g., 620 cm⁻¹ for C-Cl stretching). GC-EI-MS libraries (e.g., SWGDRUG) further validate fragmentation patterns (e.g., m/z 154 for benzylpiperazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.